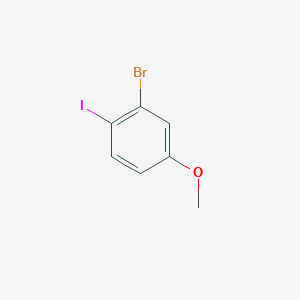![molecular formula C9H18ClN B1521097 2-Azaspiro[4.5]decane hydrochloride CAS No. 36392-74-2](/img/structure/B1521097.png)
2-Azaspiro[4.5]decane hydrochloride
Descripción general
Descripción
2-Azaspiro[4.5]decane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds . It is used as a pharmaceutical intermediate in the synthesis of various medications, particularly in the development of central nervous system drugs . The IUPAC name for this compound is this compound .
Synthesis Analysis
An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis
The molecular formula of this compound is C9H18ClN . The average mass is 175.699 Da and the monoisotopic mass is 175.112778 Da .Physical and Chemical Properties Analysis
The physical form of this compound is oil . It has a molecular weight of 175.7 . The storage temperature is under -10°C .Aplicaciones Científicas De Investigación
Anticonvulsant Properties
2-Azaspiro[4.5]decane hydrochloride and its derivatives have been extensively studied for their anticonvulsant properties. Kamiński, Obniska, and Dybała (2008) synthesized N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione. These compounds displayed significant anticonvulsant activity in various models, including the maximal electroshock (MES) test (Kamiński, Obniska, & Dybała, 2008). Another study by Obniska, Kamiński, and Tatarczyńska (2006) also focused on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties (Obniska, Kamiński, & Tatarczyńska, 2006).
Anticancer Activity
The potential anticancer activity of 2-Azaspiro[4.5]decane derivatives has been explored. Flefel, El‐Sayed, Mohamed, El-Sofany, and Awad (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and found that these compounds showed moderate to high inhibition activities against various human cancer cell lines, including HepG-2, PC-3, and HCT116 (Flefel et al., 2017).
Synthetic Challenges and Approaches
The synthesis of this compound presents unique challenges, particularly in achieving the azaspiro[4.5]decane core structure. Lee and Zhao Zu-Chun (1999) and Matsumura, Aoyagi, and Kibayashi (2003) both provided insights into the synthetic approaches to achieve this core structure, highlighting the use of intramolecular reactions (Lee & Zhao Zu-Chun, 1999) (Matsumura, Aoyagi, & Kibayashi, 2003).
Miscellaneous Applications
- Spiroaminals Synthesis: Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including the 1-oxa-6-azaspiro[4.5]decane ring system, which is central to many biologically active compounds (Sinibaldi & Canet, 2008).
- Trifluoromethylation: Han, Liu, and Wang (2014) achieved copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to trifluoromethylated 2-azaspiro[4.5]decanes (Han, Liu, & Wang, 2014).
- Atom Transfer Radical Spirocyclization: Diaba, Montiel, Martínez-Laporta, and Bonjoch (2013) discussed atom transfer radical dearomatizing spirocyclization leading to 2-azaspiro[4.5]decadienes (Diaba et al., 2013).
Safety and Hazards
The safety information for 2-Azaspiro[4.5]decane hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
2-Azaspiro[4.5]decane hydrochloride is promising for the production of important biologically active compounds . It is attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .
Mecanismo De Acción
Target of Action
The primary target of 2-Azaspiro[4It is known that spiro compounds, which include 2-azaspiro[45]decane, are widely applied in the synthesis of biologically active compounds . They are attracting attention as scaffolds in the search for modern drugs .
Mode of Action
The specific mode of action of 2-Azaspiro[4It is known that the compound is promising for the production of important biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[4The compound is synthesized via a copper-catalyzed difluoroalkylation of n-benzylacrylamides with ethyl bromodifluoroacetate . This reaction involves a tandem radical addition and dearomatizing cyclization process .
Result of Action
The specific molecular and cellular effects of 2-Azaspiro[4It is known that the resultant products of its synthesis can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Azaspiro[4.5]decane hydrochloride are not fully understood due to the limited availability of research data. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a part of the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides .
Cellular Effects
The cellular effects of this compound are also not fully known. It has been found that derivatives of 2-Azaspiro[4.5]decane have shown biological activity. They have been used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .
Molecular Mechanism
It is known that the compound can undergo a tandem radical addition and dearomatizing cyclization process . This suggests that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under -20°C in an inert atmosphere .
Metabolic Pathways
It is known that the compound can undergo a tandem radical addition and dearomatizing cyclization process , suggesting that it may interact with various enzymes or cofactors.
Propiedades
IUPAC Name |
2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-9(5-3-1)6-7-10-8-9;/h10H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFBXPWDNPPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



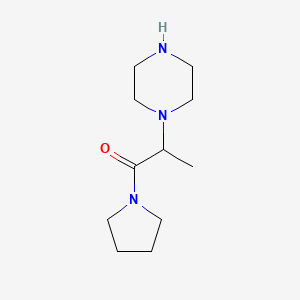



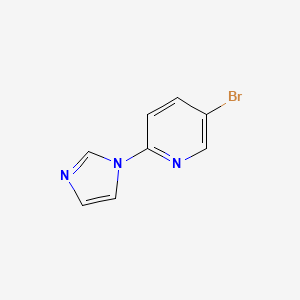
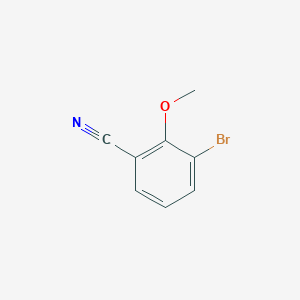


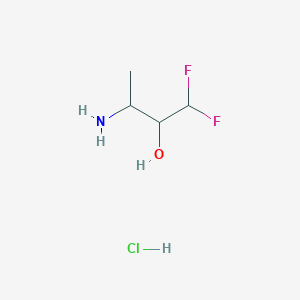
![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)


